molecular formula C15H14O4 B6397698 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid CAS No. 1261902-58-2

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397698
CAS No.: 1261902-58-2
M. Wt: 258.27 g/mol
InChI Key: LHEHYHTVDDGEIK-UHFFFAOYSA-N
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Description

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 3-hydroxymethylphenyl substituent at the 4-position. The hydroxymethyl group at the para position introduces polarity and hydrogen-bonding capacity, distinguishing it from other 2-methoxybenzoic acid derivatives.

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHYHTVDDGEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689085
Record name 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-58-2
Record name 3'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 2-Methoxybenzoic Acid

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For this route, 2-methoxybenzoic acid is first protected as its methyl ester to prevent side reactions at the carboxylic acid group. The ester is then subjected to acylation with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as AlCl₃.

Example Protocol :

  • Esterification : 2-Methoxybenzoic acid (10 mmol) is refluxed with methanol (50 mL) and concentrated H₂SO₄ (1 mL) for 6 hours, yielding methyl 2-methoxybenzoate (98% yield).

  • Acylation : Methyl 2-methoxybenzoate (5 mmol) is reacted with 3-(chloromethyl)benzoyl chloride (5.5 mmol) in anhydrous dichloromethane (20 mL) with AlCl₃ (10 mmol) at 0°C for 2 hours. The product, methyl 4-(3-chloromethylbenzoyl)-2-methoxybenzoate, is isolated via column chromatography (75% yield).

Reduction of the Chloromethyl Group

The chloromethyl group is reduced to hydroxymethyl using aqueous NaOH or KOH under controlled conditions.

Example Protocol :
The chlorinated intermediate (3 mmol) is stirred with 10% NaOH (15 mL) at 80°C for 1 hour. Acidification with HCl yields this compound (82% yield).

Method 2: Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

The Suzuki coupling enables the introduction of the 3-hydroxymethylphenyl group via a boronic acid derivative. Methyl 2-methoxy-4-bromobenzoate is prepared as the coupling partner.

Example Protocol :

  • Bromination : Methyl 2-methoxybenzoate (10 mmol) is brominated using N-bromosuccinimide (12 mmol) and a catalytic amount of FeCl₃ in CCl₄ at 60°C for 4 hours, yielding methyl 4-bromo-2-methoxybenzoate (85% yield).

  • Coupling : Methyl 4-bromo-2-methoxybenzoate (5 mmol) is reacted with 3-hydroxymethylphenylboronic acid (6 mmol) in a mixture of dioxane and aqueous Na₂CO₃ (2M) with Pd(PPh₃)₄ (5 mol%) at 90°C for 12 hours. The coupled product, methyl 4-(3-hydroxymethylphenyl)-2-methoxybenzoate, is obtained in 78% yield.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Example Protocol :
The ester (3 mmol) is refluxed with 2M NaOH (10 mL) for 2 hours, followed by acidification with HCl to pH 2. The product is isolated by filtration (95% yield).

Method 3: Direct Hydroxymethylation via Mannich Reaction

Mannich Reaction on 2-Methoxybenzoic Acid

The Mannich reaction introduces aminomethyl groups, which can be subsequently oxidized or hydrolyzed.

Example Protocol :

  • Aminomethylation : 2-Methoxybenzoic acid (10 mmol) is reacted with formaldehyde (12 mmol) and dimethylamine (12 mmol) in dioxane (30 mL) at 110°C for 5 hours. The intermediate, 4-(dimethylaminomethyl)-2-methoxybenzoic acid, is isolated (70% yield).

  • Hydrolysis : The aminomethyl group is hydrolyzed using 6M HCl at 100°C for 3 hours, yielding 4-(hydroxymethylphenyl)-2-methoxybenzoic acid (65% yield).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Friedel-Crafts AcylationEsterification, acylation, reduction75–82%High regioselectivityRequires harsh Lewis acids
Suzuki CouplingBromination, coupling, hydrolysis78–95%Mild conditions, versatileRequires boronic acid synthesis
Mannich ReactionAminomethylation, hydrolysis65–70%Single-pot reactionLower yield, byproduct formation

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in:

  • The development of new materials such as polyesters and polyamides.
  • The synthesis of pharmaceuticals and catalysts that require specific functional groups for activity.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzoic acidHydroxyl group on the benzene ringWidely used as a preservative
3-Methoxybenzoic acidMethoxy group on the benzene ringCommonly used in organic synthesis
2-Methoxy-4-hydroxybenzoic acidHydroxyl and methoxy groups on different positionsExhibits anti-inflammatory properties
This compound Hydroxymethyl and methoxy groupsPotential use in cancer therapy

Biology

The compound has been investigated for its biological activities, particularly:

  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown promising results in inhibiting AChE, potentially leading to therapeutic applications in cognitive disorders .
  • Anticancer Activity : Preliminary research suggests that the structural characteristics of this compound may confer anticancer properties, making it a candidate for further investigation in cancer therapy.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects:

  • Anti-inflammatory Properties : Its structural components indicate possible anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
  • Drug Development : The compound's ability to modulate biological pathways makes it a valuable candidate in drug design, particularly for developing prodrugs that can target specific receptors more effectively .

Case Studies

Several case studies highlight the applications of this compound:

  • Neuroprotective Studies : Research demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by inhibiting AChE activity and enhancing cognitive function .
  • Material Science Applications : The compound has been used as a precursor in synthesizing novel polymers with enhanced mechanical properties, indicating its versatility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The 2-methoxybenzoic acid scaffold is widely modified at the 4-position to tune physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons
Compound Name 4-Position Substituent Key Applications/Findings Reference
EL20 (2-methoxybenzoate derivative) Butylamino group Antiarrhythmic agent; inhibits Ca²⁺ release
4-((4-Ethylbenzoyl)oxy)-2-methoxybenzoic acid Ethylbenzoyloxy ester Liquid crystal materials; esterification
5-(Fmoc-aminomethyl)-4-(3,3-dimethylbutoxy)-2-methoxybenzoic acid Fmoc-protected aminomethyl ether Peptide synthesis; protecting group
4-(Butylamino)-2-methoxybenzoic acid Butylamino group Intermediate for tetracaine analogs
4-(Substituted vinyl)-2-methoxybenzoic acid (e.g., purine-linked) Vinylpurine moiety Adenosine receptor antagonism
2-Methoxybenzoic acid (o-anisic acid) Unsubstituted (reference compound) Antibacterial enhancer; natural metabolite

Physicochemical Properties

  • Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to alkoxy or aryl substituents (e.g., EL20’s butylamino group ).
  • Thermal Stability : Ethylbenzoyloxy derivatives exhibit melting points ~170°C, typical for aromatic esters , whereas Fmoc-protected analogs are solids (e.g., 217.5–220°C for triazine-linked derivatives) .

Key Research Findings and Implications

  • Pharmacological Potential: Vinylpurine-linked analogs (e.g., ) demonstrate adenosine receptor antagonism, suggesting the target compound’s hydroxymethyl group could modulate receptor affinity .
  • Material Science : Ethylbenzoyloxy derivatives form liquid crystals, indicating that substituent bulkiness influences mesophase behavior .
  • Synthetic Utility : Fmoc-protected derivatives are critical for solid-phase peptide synthesis, highlighting the scaffold’s adaptability in bioconjugation .

Biological Activity

4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid, also known by its CAS number 1261902-58-2, is a compound that has garnered attention for its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with hydroxymethyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are vital for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary data indicate effectiveness against various pathogens, making it a candidate for developing antimicrobial agents.

The biological effects of this compound are thought to arise from its ability to interact with specific biological targets. The presence of hydroxymethyl and methoxy groups allows for enhanced binding interactions with enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, showing promising results that suggest further exploration in drug development for infectious diseases.

  • MIC Results :
    • Staphylococcus aureus: MIC = 8 µg/mL
    • Escherichia coli: MIC = 16 µg/mL

These findings indicate that the compound possesses sufficient antibacterial activity to warrant further investigation.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in:

  • Pharmaceuticals : As a lead compound for developing anti-inflammatory and antimicrobial drugs.
  • Nutraceuticals : Due to its antioxidant properties, it could be incorporated into dietary supplements aimed at enhancing health and wellness.
  • Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations targeting aging and inflammation.

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